molecular formula C7H9FN2O B13620129 (S)-2-Amino-2-(2-fluoropyridin-3-yl)ethan-1-ol

(S)-2-Amino-2-(2-fluoropyridin-3-yl)ethan-1-ol

Katalognummer: B13620129
Molekulargewicht: 156.16 g/mol
InChI-Schlüssel: OXIGJKMWTQUXFQ-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-2-(2-fluoropyridin-3-yl)ethan-1-ol is a chemical compound that features a pyridine ring substituted with a fluorine atom and an amino alcohol group

Eigenschaften

Molekularformel

C7H9FN2O

Molekulargewicht

156.16 g/mol

IUPAC-Name

(2S)-2-amino-2-(2-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H9FN2O/c8-7-5(6(9)4-11)2-1-3-10-7/h1-3,6,11H,4,9H2/t6-/m1/s1

InChI-Schlüssel

OXIGJKMWTQUXFQ-ZCFIWIBFSA-N

Isomerische SMILES

C1=CC(=C(N=C1)F)[C@@H](CO)N

Kanonische SMILES

C1=CC(=C(N=C1)F)C(CO)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(2-fluoropyridin-3-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoropyridine.

    Addition of Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

    Formation of Amino Alcohol: The final step involves the reduction of the intermediate to form the amino alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-2-(2-fluoropyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the pyridine ring.

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-2-(2-fluoropyridin-3-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.

Wirkmechanismus

The mechanism of action of (2S)-2-amino-2-(2-fluoropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino alcohol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2S)-2-amino-2-(2-fluoropyridin-3-yl)ethan-1-ol imparts unique properties such as increased metabolic stability and lipophilicity compared to its chlorine and bromine analogs. This makes it a valuable compound in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.